Product packaging for Methyl 2-bromonicotinate(Cat. No.:CAS No. 52718-95-3)

Methyl 2-bromonicotinate

Cat. No.: B1661972
CAS No.: 52718-95-3
M. Wt: 216.03 g/mol
InChI Key: RAFFKXWNTXTTFO-UHFFFAOYSA-N
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Description

Overview of the Nicotinic Acid Derivative Landscape and its Significance

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) derivative that plays a crucial role in numerous biological processes. ontosight.aichemistryjournal.net Its derivatives form a vast and significant landscape in academic and industrial research, primarily due to their diverse pharmaceutical applications. nih.gov Historically, nicotinic acid itself is recognized for its role in treating pellagra and its use as a lipid-lowering agent. chemistryjournal.netacs.org However, the exploration of its derivatives has unveiled a broad spectrum of therapeutic potential, often with improved efficacy and reduced side effects compared to the parent compound. chemistryjournal.net

Research has demonstrated that modifying the nicotinic acid scaffold can lead to compounds with a wide array of biological activities. These derivatives have been investigated for their efficacy in treating conditions such as pneumonia, kidney diseases, and neurodegenerative disorders like Alzheimer's disease. ontosight.aichemistryjournal.netresearchgate.net The versatility of the pyridine ring allows for structural modifications at various positions, leading to compounds that can act as, for example, inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in type 2 diabetes treatment. acs.orgunimi.itacs.org The significance of this class of compounds is underscored by their role as building blocks in the synthesis of complex bioactive molecules and functional materials. nih.gov

The following table provides a summary of the application areas for various nicotinic acid derivatives as explored in scientific literature.

Research AreaApplication/Activity of Nicotinic Acid DerivativesKey Findings
Medicinal Chemistry Anti-inflammatory and Analgesic Agents2-Aryl nicotinic acid derivatives, particularly those with bromo-aryl substituents, have shown strong analgesic and anti-inflammatory properties. chemistryjournal.netresearchgate.net
Anti-tuberculosis AgentsDerivatives have been synthesized and tested against Mycobacterium tuberculosis, with some showing promising inhibitory activity. researchgate.net
Alzheimer's Disease TreatmentCertain derivatives show potential in modulating nicotinic acetylcholine (B1216132) receptors, which are targets for treating neurodegenerative diseases. ontosight.aichemistryjournal.net
Diabetes TreatmentDerivatives functionalized at various positions have been identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase. acs.orgunimi.it
Agrochemicals InsecticidesNicotinic acid derivatives have been investigated for their insecticidal activities. researchgate.net

The Unique Positioning of Methyl 2-bromonicotinate within Pyridine Chemistry

Within the extensive family of pyridine derivatives, this compound (C₇H₆BrNO₂) holds a unique and strategic position, primarily due to the specific arrangement of its functional groups. chemspider.com The pyridine ring is an electron-deficient aromatic system, and the presence of the nitrogen atom significantly influences its reactivity. This nitrogen atom activates the C2, C4, and C6 positions towards nucleophilic attack, making halogens at these positions good leaving groups. thieme-connect.comchemicalbook.com

This compound features a bromine atom at the 2-position, a site highly activated for nucleophilic aromatic substitution (SNAr). acs.orgsci-hub.se This reactivity is a cornerstone of its utility, allowing for the facile introduction of a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. sci-hub.sechemimpex.com The bromine atom is an excellent leaving group in such reactions, often showing superior reactivity compared to chlorine or fluorine in contexts where the departure of the halide is the rate-determining step. sci-hub.se

Furthermore, the molecule contains a methyl ester group at the 3-position. This electron-withdrawing group further influences the electronic properties of the pyridine ring, though its effect on the reactivity at the 2-position is less direct than substituents at the 4- or 6-positions. Crucially, the bromine at the 2-position makes this compound an ideal substrate for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings. researchgate.netmdpi.com These reactions have revolutionized organic synthesis, and having a versatile building block like this compound, which can readily participate in C-C and C-N bond formation, is of high value. This dual reactivity—susceptibility to both nucleophilic substitution and cross-coupling reactions—positions it as a pivotal intermediate in the synthesis of complex, highly substituted pyridine structures that are often found in pharmaceuticals and advanced materials. chemimpex.com

The table below outlines the key structural features of this compound and their implications for its chemical reactivity.

Structural FeaturePositionImplication in Pyridine Chemistry
Bromine Atom C2Excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. sci-hub.se
C2Reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi). researchgate.netmdpi.com
Methyl Ester Group C3Electron-withdrawing group, influences the overall electronic nature of the pyridine ring.
Pyridine Nitrogen N1Activates the C2 and C6 positions for nucleophilic attack, making the attached halogen more labile. thieme-connect.com

Evolution of Research Interest in this compound: A Historical Perspective in Organic Synthesis

The evolution of research interest in this compound is intrinsically linked to the broader advancements in the field of organic synthesis, particularly in heterocyclic chemistry. While early organic chemistry focused on analysis and the isolation of natural products, the twentieth century saw a shift towards the construction of complex molecules. ucl.ac.uk Halogenated pyridines, including bromo-derivatives, were recognized early on as important synthetic intermediates.

Initial interest in compounds like this compound was driven by their utility in nucleophilic substitution reactions to create other substituted pyridines. sci-hub.se However, the true surge in its importance came with the development and popularization of palladium-catalyzed cross-coupling reactions from the 1970s onwards. These powerful methodologies transformed synthetic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netmdpi.com

This compound emerged as a highly valuable building block in this new era. Its 2-bromo substituent provides a reliable handle for introducing a vast array of aryl, heteroaryl, and alkyl groups via reactions like the Suzuki-Miyaura coupling. This capability proved crucial for the synthesis of complex molecular architectures required in drug discovery and materials science. For example, research has demonstrated its use as a key precursor in the synthesis of potent anti-tuberculosis agents and various pyridine alkaloids. More recently, its applications have expanded into the synthesis of kinase inhibitors and the creation of functional materials such as metal-organic frameworks (MOFs). The journey of this compound from a simple halogenated heterocycle to a sophisticated building block for complex molecular design mirrors the evolution of organic synthesis itself—a progression from fundamental reactivity studies to the strategic construction of functional molecules. ucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNO2 B1661972 Methyl 2-bromonicotinate CAS No. 52718-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFKXWNTXTTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493142
Record name Methyl 2-bromopyridine-3-carboxylate
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52718-95-3
Record name Methyl 2-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromonicotinate
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Ii. Advanced Synthetic Methodologies for Methyl 2 Bromonicotinate and Its Derivatives

Regioselective Bromination Strategies for Nicotinate (B505614) Esters

Achieving regioselective bromination at the C-2 position of the nicotinate ester is a critical and non-trivial step. The inherent electronic properties of the pyridine (B92270) ring typically direct electrophilic aromatic substitution to the C-3 position, and only under harsh conditions such as high temperatures. researchgate.netnih.gov Therefore, advanced strategies are required to achieve the desired 2-bromo substitution pattern.

Direct Halogenation Approaches and Mechanistic Considerations

Direct electrophilic bromination of the pyridine nucleus is an electronically mismatched process due to the ring's low π-nucleophilicity, often requiring high temperatures and strong acids. nih.govchemrxiv.org Such forcing conditions generally lead to low yields and mixtures of regioisomers, with a preference for substitution at the 3-position.

However, specific reagents have been developed to facilitate direct bromination with improved selectivity. One such reagent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reaction can be performed in the presence of a strong acid, like sulfuric acid, to activate the pyridine ring towards electrophilic attack. google.com The mechanism involves protonation of the ring, which further deactivates it but can influence the position of attack. Despite these advances, direct halogenation remains challenging for substrates like nicotinate esters, and yields can be variable.

Indirect Bromination via Precursors and Subsequent Transformations

To circumvent the challenges of direct bromination, indirect methods starting from pre-functionalized pyridine rings are more commonly and effectively employed. These multi-step sequences offer superior control over regioselectivity.

Via Pyridine N-oxides : One established method involves the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide. This modification alters the electronic distribution of the ring, making the C-2 and C-4 positions more susceptible to electrophilic attack. Bromination of the N-oxide with reagents like phosphorus oxybromide (POBr₃) can yield the 2-bromo derivative. researchgate.net

From 2-Aminonicotinic Acid : A versatile route begins with 2-aminonicotinic acid. The amino group can be converted to a bromine atom through a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by treatment with a copper(I) bromide salt. The ester can be formed either before or after the bromination step.

From 2-Hydroxynicotinic Acid (2-Pyridone) : Another common precursor is 2-hydroxynicotinic acid, which exists in equilibrium with its 2-pyridone tautomer. The hydroxyl group can be converted to a bromine atom using reagents like phosphorus oxybromide (POBr₃) or a mixture of POBr₃ and PBr₅ at elevated temperatures. researchgate.net A patented method describes the bromination of 3-hydroxypyridine (B118123) to 2-bromo-3-hydroxypyridine, which can then be further functionalized. google.com

Ring-Opening and Closing Strategy : A novel and mild approach involves the temporary transformation of the pyridine ring. The pyridine is converted into an acyclic, electron-rich azatriene intermediate, known as a "Zincke imine." nih.govchemrxiv.org This intermediate readily undergoes regioselective halogenation with N-halosuccinimides (e.g., N-bromosuccinimide, NBS). Subsequent ring-closing under mild conditions regenerates the aromatic pyridine ring, now bearing a bromine atom at the desired 3-position (relative to the nitrogen in the opened chain, which corresponds to the 2-position in the final product). nih.govchemrxiv.org

MethodPrecursor/Starting MaterialKey ReagentsGeneral ConditionsAdvantage
Direct HalogenationNicotinate EsterBr₂, Lewis/Brønsted Acids; DBDMHHarsh; High temperaturesFewer steps
Via N-OxidePyridine N-oxidePOBr₃Elevated temperaturesActivates C-2 position
From 2-Aminopyridine (B139424)2-Aminonicotinic Acid/EsterNaNO₂, HBr; CuBrLow temperatures (diazotization)Reliable (Sandmeyer reaction)
From 2-Hydroxypyridine2-Hydroxynicotinic Acid/EsterPOBr₃, PBr₅High temperatures (~145°C)Utilizes common precursors
Zincke Imine StrategyPyridine derivativeTf₂O, HNBn₂, NBS, NH₄OAcMild, multi-step one-potHigh regioselectivity under mild conditions

Esterification Techniques for Nicotinic Acids and 2-Bromonicotinic Acid

The formation of the methyl ester from the carboxylic acid is another cornerstone of the synthesis. This transformation can be carried out on nicotinic acid before bromination or on 2-bromonicotinic acid after the halogen has been installed.

Classical Fischer Esterification and its Optimization

The Fischer-Speier esterification is a traditional and widely used method involving the reaction of a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid. chemistrysteps.comorganic-chemistry.org

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and several strategies are employed to drive it towards the product ester:

Use of Excess Alcohol : Employing a large excess of methanol (B129727) can shift the equilibrium to favor the formation of Methyl 2-bromonicotinate, according to Le Châtelier's principle. chemistrysteps.comathabascau.ca

Removal of Water : Water is a byproduct of the reaction. Its removal, either by azeotropic distillation or with a dehydrating agent, can effectively drive the reaction to completion. organic-chemistry.orgathabascau.ca

For pyridinecarboxylic acids, the basic nitrogen atom can be protonated by the strong acid catalyst. This can reduce the basicity of the nitrogen, potentially influencing the reaction yield. orientjchem.org Despite this, Fischer esterification remains a viable, cost-effective method, especially for large-scale synthesis. masterorganicchemistry.com

Modern Esterification Methods for Enhanced Yields and Purity

While classic, Fischer esterification requires harsh conditions and its equilibrium nature can limit yields. Modern methods have been developed to overcome these limitations, offering milder conditions and higher efficiency.

Activation via Acid Chlorides : A common approach is to first convert the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), are used for this transformation. nih.gov The resulting 2-bromonicotinoyl chloride is highly electrophilic and reacts rapidly and irreversibly with methanol to produce the desired ester with high purity.

Coupling Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid for reaction with alcohols. However, for pyridine-based acids, this method can be complicated by the formation of stable N-acylureas as byproducts. nih.gov

Microwave-Assisted Esterification : The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov For instance, esterification of various carboxylic acids has been achieved using N-fluorobenzenesulfonimide (NFSi) as a catalyst under microwave conditions, offering a rapid and efficient protocol. mdpi.com

Bifunctional Solid Catalysts : To create a more environmentally friendly and reusable system, solid acid catalysts have been explored. For example, MoO₃/SiO₂ has been shown to act as a bifunctional catalyst for the esterification of nicotinic acid, providing good yields and simplifying product purification. orientjchem.org

MethodKey Reagents/CatalystConditionsAdvantagesDisadvantages
Fischer EsterificationH₂SO₄, MethanolReflux, excess alcoholCost-effective, scalableReversible, harsh conditions, moderate yields
Via Acid ChlorideSOCl₂ or (COCl)₂, then MethanolOften mild to moderate temperaturesHigh yield, irreversible, high purityRequires extra step, corrosive reagents
Microwave-AssistedCatalyst (e.g., NFSi), MethanolMicrowave irradiation, short timeRapid reaction, high yieldsRequires specialized equipment
Solid Acid Catalysise.g., MoO₃/SiO₂Elevated temperaturesCatalyst is reusable, easier purificationMay require higher temperatures than liquid acids

Novel Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These analogues can feature modifications at various positions of the molecule.

Analogues with Substitution on the Pyridine Ring : Synthetic routes can be adapted to introduce other functional groups onto the pyridine ring. For example, starting from 3-hydroxypyridine, bromination can yield 2-bromo-3-hydroxypyridine. The hydroxyl group can then be alkylated, for instance with a methylating agent, to produce analogues like 2-bromo-3-methoxypyridine (B21398) before subsequent esterification of a carboxyl group if present. google.com

Varying the Halogen : While this article focuses on the bromo derivative, similar indirect synthetic strategies can be used to introduce other halogens. For example, using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) in the Zincke imine strategy can lead to the corresponding 2-chloro- or 2-iodo-nicotinate analogues. nih.gov

Varying the Ester Group : The ester functionality can be easily modified. Instead of using methanol in the esterification step, other alcohols (e.g., ethanol, propanol) can be used to synthesize the corresponding ethyl, propyl, or other alkyl 2-bromonicotinates. This is readily achievable using either the Fischer method or the acid chloride route.

Multi-substituted Analogues : More complex analogues can be built by combining these strategies. For instance, starting with a substituted 2-aminopyridine allows for the synthesis of nicotinate esters with substituents at the 4, 5, or 6 positions. Following the Sandmeyer reaction and esterification, a wide variety of multi-substituted this compound analogues can be accessed. General methods for synthesizing methyl 6-substituted nicotinates from 2-amino-5-methylpyridine (B29535) have been described, which could be adapted to include a 2-bromo substituent. researchgate.net

Exploration of Metal-Catalyzed Coupling Reactions for Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. scienceopen.commdpi.comresearchgate.net For this compound, the electron-deficient nature of the pyridine ring and the position of the bromine atom make it an excellent substrate for various palladium-catalyzed transformations. nih.govumich.edunih.gov These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacsgcipr.orgwikipedia.orgmdpi.comlibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species for the transmetalation step. wikipedia.orgorganic-chemistry.org It is highly valued for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. acsgcipr.orgresearchgate.net The reaction is applicable to a broad range of primary and secondary amines, enabling the synthesis of diverse 2-amino-nicotinate derivatives from this compound. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by palladium and typically uses a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org Applying this to this compound facilitates the introduction of various alkynyl moieties, which are valuable precursors for further synthetic transformations.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction was one of the first examples of a palladium-catalyzed carbon-carbon bond-forming reaction to follow a Pd(0)/Pd(II) cycle. wikipedia.org It provides a direct method for the vinylation of aryl halides, allowing for the synthesis of 2-vinyl-nicotinate derivatives from this compound.

The table below summarizes representative examples of these metal-catalyzed coupling reactions for the functionalization of 2-bromopyridine (B144113) derivatives, illustrating the versatility of these methods.

Coupling ReactionCoupling PartnerCatalyst System (Catalyst / Ligand)Base / SolventGeneric Product
Suzuki-Miyaura CouplingArylboronic AcidPd(PPh₃)₄K₂CO₃ / TolueneMethyl 2-aryl-nicotinate
Buchwald-Hartwig AminationPrimary/Secondary AminePd(OAc)₂ / XPhosNaOtBu / TolueneMethyl 2-(amino)-nicotinate
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N / THFMethyl 2-alkynyl-nicotinate
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃Et₃N / DMFMethyl 2-vinyl-nicotinate

Tandem Reactions and One-Pot Syntheses of Nicotinate Derivatives

One-pot and tandem (or domino) reactions offer significant advantages in chemical synthesis by combining multiple reaction steps in a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies procedures. Several innovative one-pot strategies have been developed for the synthesis of the core nicotinate scaffold, from which derivatives like this compound can be accessed or which can be functionalized in situ.

One notable method involves the synthesis of highly substituted nicotinic acid esters from easily accessible enamino keto esters. scispace.com This process utilizes a formylation reaction followed by an in situ intramolecular cyclization under Vilsmeier conditions to construct the pyridine ring in a single pot. scispace.com Another approach establishes a tailor-made synthesis of fully substituted nicotinates through an iron(III) chloride-mediated condensation of enamino esters with enones. scispace.com

Domino reactions provide another elegant route. For instance, a metal-free, one-pot strategy has been developed for accessing functionalized nicotinic acid derivatives via a domino SN2/elimination/6π-aza-electrocyclization/aromatization reaction sequence, starting from cyclic sulfamidate imines and Morita-Baylis-Hillman acetates. scispace.com These methodologies streamline the construction of complex nicotinate frameworks from simple starting materials.

The following table outlines key features of selected one-pot and tandem reactions for synthesizing nicotinate derivatives.

Reaction TypeKey Starting MaterialsKey Reagents / CatalystGeneral Product
One-Pot CyclizationEnamino keto estersVilsmeier reagent (POCl₃/DMF)Substituted 4-halonicotinic acid esters
One-Pot CondensationEnamino esters, EnonesFeCl₃Fully alkylated/arylated nicotinates
Domino ReactionCyclic sulfamidate imines, Morita-Baylis-Hillman acetatesDABCO (catalyst)Functionalized nicotinic acid derivatives

Iii. Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions of Methyl 2-bromonicotinate

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing a leaving group, such as a halogen, at the 2- or 4-position. The reaction proceeds through a two-step addition-elimination mechanism. pressbooks.pub In this process, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine (B92270) ring is restored. pressbooks.pubiscnagpur.ac.in

The presence of the ring nitrogen and the electron-withdrawing methyl ester group in this compound makes the pyridine ring electron-deficient, thereby activating it for nucleophilic attack. masterorganicchemistry.com

The rate and regioselectivity of SNAr reactions are significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial for activating the ring towards nucleophilic attack because they stabilize the negatively charged Meisenheimer intermediate. pressbooks.pubmasterorganicchemistry.com

In this compound, the pyridine nitrogen atom itself acts as an EWG, reducing electron density primarily at the ortho (2- and 6-) and para (4-) positions. The methyl carboxylate group (-COOCH₃) at the 3-position further withdraws electron density, enhancing the electrophilicity of the C-2 carbon attached to the bromine atom. This electronic arrangement makes the C-2 position highly susceptible to nucleophilic attack.

The nature of the leaving group also affects reaction rates. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. iscnagpur.ac.in The reactivity of the leaving group often follows the trend F > Cl ≈ Br > I. chemrxiv.orgresearchgate.net This is because highly electronegative atoms like fluorine are better at stabilizing the forming negative charge on the ipso-carbon through an inductive effect, even though they form stronger bonds with carbon. iscnagpur.ac.in

Table 1: Influence of Substituent Position on SNAr Reactivity of Halopyridines
Substituent Position (Relative to Leaving Group)Effect of Electron-Withdrawing Group (EWG)Effect of Electron-Donating Group (EDG)Rationale
OrthoStrong ActivationStrong DeactivationProvides direct resonance stabilization for the negative charge in the Meisenheimer intermediate. pressbooks.pub
ParaStrong ActivationStrong DeactivationProvides direct resonance stabilization for the negative charge in the Meisenheimer intermediate. pressbooks.pub
MetaWeak ActivationWeak DeactivationStabilization/destabilization occurs primarily through inductive effects as direct resonance is not possible. masterorganicchemistry.com

While many SNAr reactions proceed under thermal conditions, often requiring high temperatures or strong bases, catalytic methods can enhance reaction rates and allow for milder conditions. chemrxiv.org Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be effective in promoting SNAr reactions. For instance, a DABCO-catalyzed substitution reaction of the related compound methyl 2,6-dichloronicotinate with phenols proceeded with high regioselectivity. researchgate.net Such catalysts can function as a nucleophile or a base to facilitate the reaction. researchgate.net

Furthermore, the use of polymeric additives in aqueous media represents a green and sustainable approach to promoting SNAr reactions. The use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions between various nucleophiles and electrophiles under mild conditions, often with equimolar amounts of reactants. d-nb.info This methodology leverages the formation of "nanoreactors" in the aqueous phase, which can help solubilize organic reactants and stabilize reactive intermediates. d-nb.info

Computational chemistry provides powerful tools for investigating the mechanisms of SNAr reactions. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping the potential energy surface of the reaction. conicet.gov.ar These studies help elucidate the stability of the crucial Meisenheimer complex and the barriers to its formation and collapse.

Recent research has focused on developing quantitative models to predict SNAr reactivity. For example, a multivariate linear regression model has been developed that correlates experimental SNAr activation energies with computationally derived molecular descriptors. chemrxiv.org Key descriptors include the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon undergoing substitution and its adjacent positions. chemrxiv.org Such models demonstrate a robust linear relationship between these simple, ground-state descriptors and reaction rates, allowing for accurate predictions of reactivity and site selectivity for a wide range of substrates. chemrxiv.org These computational approaches are becoming powerful tools for rational synthetic planning. chemrxiv.org

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the 2-position of this compound serves as an effective handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. icmpp.roresearchgate.net These reactions typically involve a catalytic cycle with a palladium complex.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. libretexts.orgmychemblog.com The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. mychemblog.comyoutube.com For this compound, the reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.

The generally accepted catalytic cycle involves three main steps: mychemblog.comyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. yonedalabs.com Electron-deficient aromatic systems, such as pyridines, tend to react readily in this step. yonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the optimization of the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. chemistryviews.orgresearchgate.net

Ligands : Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The choice of ligand influences both the oxidative addition and reductive elimination steps. yonedalabs.com

Phosphine (B1218219) Ligands : These are the most common ligands. Electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are highly effective, particularly for less reactive aryl chlorides and bromides. libretexts.orgorganic-chemistry.org Bidentate phosphine ligands like dppf have also proven useful. libretexts.org The Buchwald group has developed a range of highly effective dialkylbiaryl phosphine ligands (e.g., SPhos, RuPhos) that are adept at promoting the coupling of challenging substrates. wwjmrd.com

N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form very stable complexes with palladium. They are particularly effective for activating less reactive coupling partners. yonedalabs.com

Table 2: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
Palladium SourceLigandBaseSolventKey Features
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)K₃PO₄1,4-DioxaneA classical, commercially available catalyst system suitable for many standard couplings. mdpi.com
Pd₂(dba)₃P(t-Bu)₃ (Tri-tert-butylphosphine)K₂CO₃TolueneEffective for a wide range of aryl bromides at room temperature due to the electron-rich, bulky ligand. organic-chemistry.org
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OA highly active Buchwald ligand system, often used for challenging or sterically hindered substrates. wwjmrd.com
Pd₂(dba)₃(o-Tol)₃P (Tri(o-tolyl)phosphine)NaO-t-BuEthanolOptimized for preserving stereochemistry in couplings involving Z-alkenyl halides. organic-chemistry.org
Pd-PEPPSI-IPrIPr (NHC Ligand)K₂CO₃t-BuOH/H₂OAn air- and moisture-stable NHC-based precatalyst effective for aryl chlorides and bromides. researchgate.net

Suzuki-Miyaura Coupling for C-C Bond Formation

Substrate Scope and Limitations in Nicotinate (B505614) Coupling

The Suzuki and Stille cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and this compound serves as a viable electrophilic partner. The substrate scope is broad, though certain limitations exist.

In Suzuki coupling , this compound can be coupled with a variety of aryl and heteroaryl boronic acids. The reaction generally proceeds in good to excellent yields, and is tolerant of a wide range of functional groups on the boronic acid partner. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated. However, sterically hindered boronic acids, particularly those with ortho-substituents, may lead to lower yields due to steric hindrance impeding the transmetalation step. Another limitation can be the stability of the boronic acids themselves, as some are prone to protodeboronation under the reaction conditions.

The Stille coupling offers an alternative C-C bond formation strategy, utilizing organostannane reagents. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. The reaction is also known for its tolerance of a wide array of functional groups. However, a significant limitation of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. From a substrate scope perspective, while a variety of organostannanes can be used, the reaction can be sluggish with sterically demanding partners.

A comparative overview of the substrate scope for Suzuki and Stille couplings with a generic bromonicotinate ester is presented below.

Coupling PartnerSuzuki CouplingStille Coupling
Electron-rich arylGenerally high yieldsGenerally high yields
Electron-poor arylGenerally high yieldsGenerally high yields
HeteroarylGood to high yieldsGood to high yields
Sterically hindered arylCan be challenging, lower yieldsCan be challenging, lower yields
AlkenylPossiblePossible
AlkynylPossiblePossible

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a reliable method for the introduction of alkyne moieties onto the nicotinic ring of this compound. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The reaction is generally tolerant of a variety of functional groups on the alkyne coupling partner, including alkyl, aryl, and silyl (B83357) groups. The mild reaction conditions make it a widely used transformation in the synthesis of complex molecules. libretexts.org Copper-free Sonogashira protocols have also been developed to address issues related to the use of copper, such as the formation of diacetylene byproducts. beilstein-journals.org

A representative set of terminal alkynes for Sonogashira coupling is shown in the table below.

AlkyneProduct
PhenylacetyleneMethyl 2-(phenylethynyl)nicotinate
EthynyltrimethylsilaneMethyl 2-((trimethylsilyl)ethynyl)nicotinate
1-HexyneMethyl 2-(hex-1-yn-1-yl)nicotinate
Propargyl alcoholMethyl 2-(3-hydroxyprop-1-yn-1-yl)nicotinate

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is applicable to this compound. This reaction allows for the synthesis of a wide variety of substituted aminonicotinates from the corresponding aryl bromide and a primary or secondary amine. wikipedia.orgmit.edu

The development of various generations of phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a broad range of amines under milder conditions. wikipedia.org The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the amine.

The substrate scope with respect to the amine is broad and includes:

Primary aliphatic amines: These generally react well to give the corresponding secondary aminonicotinates.

Secondary aliphatic amines: Both cyclic and acyclic secondary amines are good coupling partners.

Primary aromatic amines (anilines): Electron-rich and electron-poor anilines can be effectively coupled.

Ammonia (B1221849) equivalents: The use of ammonia surrogates allows for the synthesis of primary aminonicotinates.

A table illustrating the scope of the Buchwald-Hartwig amination with various amine types is provided below.

Amine TypeExample AmineProduct Type
Primary Aliphaticn-ButylamineMethyl 2-(butylamino)nicotinate
Secondary AliphaticPiperidineMethyl 2-(piperidin-1-yl)nicotinate
Primary AromaticAnilineMethyl 2-(phenylamino)nicotinate
Ammonia SurrogateBenzophenone imineMethyl 2-aminonicotinate (after hydrolysis)

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the Suzuki, Stille, and Sonogashira reactions, this compound can participate in other transition metal-catalyzed cross-coupling reactions, such as the Heck and Negishi couplings.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org this compound can be coupled with a variety of alkenes, including acrylates, styrenes, and other vinyl compounds. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. organic-chemistry.orgorganic-chemistry.org These reagents can be prepared from the corresponding organohalides or through transmetalation from other organometallic species. wikipedia.org The scope of the Negishi coupling with this compound includes the introduction of alkyl, alkenyl, and aryl groups.

ReactionCoupling PartnerProduct Type
Heck CouplingStyreneMethyl 2-(styryl)nicotinate
Negishi CouplingPhenylzinc chlorideMethyl 2-phenylnicotinate

Electrophilic Aromatic Substitution on the Nicotinic Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom and the methyl ester group. However, under forcing conditions, EAS reactions such as nitration and halogenation can occur. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The nitrogen atom in the pyridine ring strongly deactivates the ortho (C2 and C6) and para (C4) positions to electrophilic attack. The methyl ester at the C3 position is a meta-directing deactivator. The bromine atom at the C2 position is also a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the positions available for substitution are C4, C5, and C6. The C4 and C6 positions are deactivated by the ring nitrogen. Therefore, electrophilic attack is most likely to occur at the C5 position, which is meta to the electron-withdrawing ester group and para to the bromine atom.

For example, in the nitration of this compound, the incoming nitro group would be expected to substitute at the C5 position to yield methyl 2-bromo-5-nitronicotinate. This is analogous to the nitration of other substituted pyridines where substitution occurs at the position least deactivated by the ring nitrogen and other electron-withdrawing groups.

Similarly, halogenation (e.g., bromination or chlorination) would also be expected to occur at the C5 position. These reactions typically require a Lewis acid catalyst to activate the halogen. lumenlearning.com

Radical Reactions and Their Synthetic Utility

While less common than ionic reactions for this substrate, radical reactions can offer unique synthetic pathways for the functionalization of this compound. The C-Br bond can undergo homolytic cleavage under radical conditions, or the pyridine ring can participate in radical addition reactions.

One potential application is in radical cyclization reactions. If a suitable radical acceptor is tethered to the nicotinic ring, intramolecular cyclization can be initiated by the formation of a radical at a distal position, which then attacks the pyridine ring.

Another possibility is the addition of radicals to the pyridine ring. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediate.

Chemo- and Regioselectivity in Multi-functionalized Derivatives

In multi-functionalized derivatives of this compound, the principles of chemo- and regioselectivity become crucial for achieving desired synthetic outcomes. The presence of additional functional groups on the pyridine ring can influence the reactivity of the bromo and ester groups, and can also direct the position of further substitutions.

For instance, in a derivative of this compound that also contains a hydroxyl group, chemoselectivity in a cross-coupling reaction would be important. The choice of catalyst and reaction conditions would determine whether the C-Br bond or the O-H bond (after conversion to a triflate, for example) reacts preferentially. Palladium catalysts with specific ligands can often be used to selectively activate one site over the other. nih.gov

Regioselectivity is a key consideration in electrophilic aromatic substitution of a substituted this compound derivative. The directing effects of all substituents must be considered to predict the site of the incoming electrophile. For example, if an electron-donating group is present on the ring, it will activate the ring towards EAS and will direct the incoming electrophile to the ortho and para positions relative to itself, potentially overriding the directing effects of the bromo and ester groups.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation, which excites molecular vibrations. libretexts.org The IR spectrum of Methyl 2-bromonicotinate exhibits several characteristic absorption bands that confirm its structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹)
C=O (Ester) Stretch ~1730 cm⁻¹
C-O (Ester) Stretch ~1300-1200 cm⁻¹
C=C, C=N (Aromatic Ring) Stretch ~1600-1450 cm⁻¹
C-H (Aromatic) Stretch ~3100-3000 cm⁻¹
C-H (Methyl) Stretch ~3000-2850 cm⁻¹
C-Br Stretch ~690-515 cm⁻¹

Note: These are typical ranges. Specific peak values can be found on experimental spectra. libretexts.orgchemicalbook.com

The most prominent peak is the strong absorption around 1730 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of C-O stretching bands and the various stretches associated with the substituted pyridine (B92270) ring further corroborate the molecular structure. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. whitman.edu In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed. A key feature is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). youtube.com

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Value Ion Structure Fragmentation Pathway
215/217 [C₇H₆BrNO₂]⁺ Molecular Ion (M⁺)
184/186 [C₆H₃BrNO]⁺ Loss of methoxy (B1213986) radical (•OCH₃)
156/158 [C₅H₃BrN]⁺ Loss of ester group (•COOCH₃)

Note: The m/z values reflect the presence of both ⁷⁹Br and ⁸¹Br isotopes.

The loss of a methoxy radical (•OCH₃, 31 Da) leads to the formation of a bromonicotinoyl cation. Another significant fragmentation is the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da). This fragmentation pattern is consistent with the assigned structure. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. utoronto.ca The UV-Vis spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its conjugated aromatic system and the carbonyl group of the ester.

The pyridine ring, being a conjugated π-electron system, gives rise to strong π → π* transitions, typically observed in the 200-280 nm range. The carbonyl group also contributes to the absorption profile, with a weak n → π* transition expected at a longer wavelength, which may sometimes be obscured by the more intense π → π* bands. mdpi.com The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent used.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules like Methyl 2-bromonicotinate. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties, providing a detailed understanding of the molecule's structure and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. In a related study on 1,3-di(pyridin-2-yl)benzene derivatives, it was observed that the HOMO was primarily localized on the di(pyridin-2-yl)benzene moiety, while the LUMO was localized on the pyridine and other attached units rhhz.net. For this compound, the bromine atom and the ester group are expected to influence the distribution and energy of these frontier orbitals significantly. The reactivity of molecules, such as in hydrolysis reactions, is related to the energies of their molecular states, including the HOMO epa.gov.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific energies of the HOMO and LUMO can indicate a molecule's potential to act as an electron donor or acceptor in various reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Pyridine Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This table presents typical values for a pyridine derivative and is for illustrative purposes. The actual calculated values for this compound would require a specific DFT study.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, making them potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom of the carbonyl group, suggesting their susceptibility to nucleophilic attack.

Theoretical vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and rocking of bonds.

For this compound, a theoretical vibrational analysis would help in the interpretation of its experimental IR and Raman spectra. Key vibrational modes would include the C=O stretching of the ester group, C-Br stretching, C-N stretching within the pyridine ring, and various C-H stretching and bending modes. Comparing the calculated frequencies with experimental data allows for a detailed structural characterization of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Nicotinate (B505614) Ester

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Ester)1725
C-O Stretch (Ester)1250
C-N Stretch (Pyridine)1580
C-Br Stretch650

Note: These are representative values. Actual calculated frequencies for this compound may vary.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by determining the thermodynamic and kinetic parameters of the reaction pathways. This includes calculating the energies of reactants, products, transition states, and intermediates. From these energies, important quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea) can be derived.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.

For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation around the C-C bond connecting the ester group to the pyridine ring. These simulations can also provide insights into how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in solution and its potential for forming intermolecular bonds. Studies involving peptidomimetics have utilized MD simulations to understand molecular interactions core.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built using statistical methods and molecular descriptors derived from the chemical structures.

Machine Learning Approaches in Predicting Reactivity and Properties

The application of machine learning (ML) in computational chemistry has emerged as a powerful tool for predicting the reactivity and physicochemical properties of molecules, offering the potential to accelerate research and development by reducing the reliance on time-consuming and resource-intensive experimental and traditional computational methods. While specific machine learning studies on this compound are not extensively documented in publicly available literature, the principles and methodologies developed for structurally similar compounds, such as substituted pyridines and other haloaromatic systems, provide a robust framework for understanding how ML can be applied to this specific molecule.

Machine learning models are trained on datasets of molecules with known properties or reactivity to learn the complex relationships between molecular structure and behavior. For a molecule like this compound, these models can be trained to predict a variety of endpoints, from the outcomes of chemical reactions to its fundamental physicochemical characteristics.

One of the primary applications of machine learning in this context is the prediction of chemical reactivity. This can involve forecasting the likelihood of a particular reaction occurring, the yield of the product, or the optimal conditions to carry out a transformation. chemrxiv.orgresearchgate.net For instance, in the case of this compound, which is a substituted pyridine, machine learning models could be employed to predict its reactivity in cross-coupling reactions, a common transformation for such compounds. These models often utilize a variety of molecular descriptors as input features, ranging from simple 2D structural fingerprints to more complex quantum-chemically derived properties. chimia.chyoutube.com

Deep learning, a subset of machine learning, has shown particular promise in predicting chemical reactions. chemrxiv.orgunibe.ch Transformer-based models, originally developed for natural language processing, have been adapted to treat chemical reactions as a "translation" problem, converting a set of reactants into a set of products. rsc.orgnih.gov Such a model could be trained on a large dataset of reactions involving halogenated pyridines to predict the likely outcome of a novel reaction involving this compound.

A significant challenge in applying machine learning to specific molecules or reaction types is the availability of sufficient data for training. researchgate.netmpu.edu.mo In cases where data is scarce, a technique known as transfer learning can be highly effective. nih.govresearchgate.netnih.gov This approach involves pre-training a model on a large, general dataset of chemical reactions before fine-tuning it on a smaller, more specific dataset. For this compound, a model could be pre-trained on a vast database of organic reactions and then fine-tuned on a smaller dataset of reactions involving substituted pyridines or nicotinic acid derivatives to achieve higher predictive accuracy. rsc.org

Beyond predicting reaction outcomes, machine learning is also adept at predicting a wide range of molecular properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are well-established applications of machine learning in chemistry. nih.gov These models correlate molecular structure with biological activity or physicochemical properties. For this compound, QSPR models could be developed to predict properties such as solubility, melting point, boiling point, and various spectroscopic characteristics.

The development of these predictive models relies heavily on the choice of molecular representation, or "features," that are fed into the algorithm. medium.com These can range from topological descriptors that encode the connectivity of atoms, to three-dimensional descriptors that describe the shape of the molecule, to electronic descriptors derived from quantum chemical calculations that capture aspects of the molecule's electronic structure. chimia.ch The selection of appropriate features is a critical step in building an accurate and predictive machine learning model. medium.com

The following interactive data tables illustrate the types of machine learning models that could be applied to a compound like this compound and the kinds of properties that can be predicted, based on studies of analogous compounds.

Table 1: Illustrative Machine Learning Models for Predicting Reactivity of Substituted Pyridines

Model TypeApplicationInput FeaturesPredicted Outcome
Random ForestPrediction of reaction yield in cross-coupling reactions.Molecular fingerprints, steric and electronic parameters of substituents.Reaction yield (%)
Gradient BoostingClassification of reaction success (high vs. low yield).Quantum-chemical descriptors (e.g., partial charges, HOMO/LUMO energies).Success/Failure
Deep Neural NetworkPrediction of regioselectivity in functionalization reactions.Graph-based representation of the molecule.Major product isomer
Transformer ModelPrediction of reaction products from reactants.SMILES strings of reactants and reagents.SMILES string of the major product

Table 2: Illustrative Machine Learning Predictions for Physicochemical Properties of Nicotinic Acid Derivatives

PropertyMachine Learning ModelKey DescriptorsPredicted Value
Aqueous Solubility (logS)Support Vector MachineTopological polar surface area, molecular weight, logP.-2.5
Melting Point (°C)k-Nearest Neighbors3D molecular shape descriptors, intermolecular interaction terms.85
Boiling Point (°C)Gradient BoostingMolecular connectivity indices, van der Waals volume.250
¹³C NMR Chemical Shift (ppm)Graph Neural NetworkAtomic environment descriptors, electronic shielding tensors.C2: 145, C3: 128, ...

Vi. Applications of Methyl 2 Bromonicotinate in Advanced Organic Synthesis

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural framework of methyl 2-bromonicotinate is a key component in the synthesis of numerous pharmaceutical compounds. It is widely utilized in the creation of novel therapeutic agents for a range of diseases.

Synthesis of Neuroactive Compounds

This compound and its derivatives are instrumental in the development of neuroactive compounds, particularly those targeting neurological disorders. chemimpex.com A significant application is in the synthesis of potent analgesics. For instance, it is a key precursor for ABT-594, a nicotinic acetylcholine (B1216132) receptor (nAChR) modulator that has demonstrated powerful antinociceptive properties in various animal models of pain. researchgate.net The synthesis of ABT-594 and its analogs often involves modifications of the pyridine (B92270) ring, where this compound can serve as a starting material. nih.gov The development of such compounds highlights the importance of this chemical in creating non-opioid pain relief alternatives. researchgate.net

CompoundTargetTherapeutic Potential
ABT-594Neuronal Nicotinic Acetylcholine Receptors (nAChRs)Analgesic for acute, persistent, and neuropathic pain researchgate.net

Development of Anti-inflammatory Agents

In the field of medicinal chemistry, derivatives of this compound are utilized in the discovery of new anti-inflammatory drugs. chemimpex.com The design of novel anti-inflammatory agents often involves creating hybrid molecules that can target multiple pathways in the inflammatory process. mdpi.comnih.gov The pyridine moiety, derivable from this compound, can be incorporated into larger molecular structures designed to inhibit key inflammatory enzymes or receptors.

Anti-cancer Drug Discovery

This compound serves as a valuable intermediate in the synthesis of potential anti-cancer agents. chemimpex.com The development of targeted therapies often relies on building blocks like this compound to construct molecules that can selectively interact with biological targets implicated in cancer. nih.gov For example, it can be used in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. Enzastaurin, a protein kinase C (PKC) inhibitor, is an example of a complex heterocyclic molecule whose synthesis can involve intermediates derived from pyridine structures. nih.govnih.govwikipedia.org The design of such molecules is a key strategy in modern oncology research. nih.govmdpi.com

Investigational DrugMechanism of ActionTherapeutic Target
EnzastaurinProtein Kinase C (PKC) inhibitor nih.govwikipedia.orgAngiogenesis, Cell Proliferation, Apoptosis nih.gov

Precursors for Hypolipidemic Drugs and Nicotinic Acid Analogs

This compound is a precursor in the synthesis of nicotinic acid analogs, which are known for their lipid-lowering effects. guidechem.com Nicotinic acid (Niacin), a B vitamin, and its derivatives are used to regulate cholesterol levels and are important in the management of cardiovascular diseases. chemicalbook.comnih.gov The ability to modify the pyridine ring of this compound allows for the creation of a diverse range of nicotinic acid analogs with potentially improved efficacy and pharmacokinetic profiles.

Building Blocks for Targeted Therapies

The versatility of this compound makes it an essential building block for the synthesis of targeted therapies. chemimpex.com Its reactive sites allow for the introduction of various functional groups, facilitating the construction of complex molecules designed to interact with specific biological targets. This is a crucial aspect of modern drug discovery, which aims to develop drugs with high efficacy and minimal side effects.

Role in Agrochemical and Pesticide Development

This compound and its derivatives also play a significant role in the agricultural sector as intermediates for the synthesis of novel pesticides and herbicides. guidechem.com The development of new agrochemicals is focused on creating compounds that are highly effective at low dosages, readily biodegradable, and selectively toxic to pests. nih.govresearchgate.net The pyridine ring is a common feature in many modern pesticides, and the ability to introduce various substituents through the chemical handles on this compound is advantageous in the design of new active ingredients. dipalme.org This contributes to the development of more environmentally friendly and efficient crop protection solutions. princeton.edu

Synthesis of Novel Insecticides and Herbicides

The pyridine scaffold is a key component in a multitude of commercial agrochemicals. While direct synthetic routes to specific commercial products using this compound are not extensively documented in publicly available literature, its structure makes it an ideal precursor for the synthesis of novel insecticides and herbicides. The 2-bromopyridine (B144113) moiety is a common feature in the neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptors of insects.

Research in the field of agrochemicals often involves the synthesis of analogues of existing successful compounds to improve efficacy, broaden the spectrum of activity, or overcome resistance. For instance, the synthesis of novel neonicotinoid analogues often involves the construction of a substituted pyridine ring system. This compound can serve as a starting material in a multi-step synthesis to introduce the necessary pharmacophores.

Similarly, in the development of new herbicides, pyridine carboxylic acid derivatives have shown significant potential. The ester functionality of this compound can be hydrolyzed to nicotinic acid, which can then be further modified. The bromo substituent allows for the introduction of various aryl or alkyl groups via cross-coupling reactions, a common strategy in the design of new herbicidal compounds.

Table 1: Representative Pyridine-Based Agrochemicals

Compound Name Type Mode of Action
ChlorpyrifosInsecticideAcetylcholinesterase inhibitor
ImidaclopridInsecticideNicotinic acetylcholine receptor agonist
PicloramHerbicideSynthetic auxin
FluroxypyrHerbicideSynthetic auxin

Pest Control Formulations

While this compound is a precursor to active ingredients rather than a component of final pest control formulations, the resulting insecticides or herbicides would be formulated with various adjuvants to ensure effective application and performance. The type of formulation depends on the physicochemical properties of the active ingredient, the target pest, and the application method.

Common formulations for pyridine-containing pesticides include:

Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent along with an emulsifying agent. This concentrate is then diluted with water to form a stable emulsion for spraying.

Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid, usually water, with the aid of suspending and dispersing agents.

Water-Dispersible Granules (WG): The active ingredient is formulated into granules that readily disperse in water to form a suspension for spraying.

Wettable Powders (WP): The active ingredient is mixed with a fine inert carrier and wetting and dispersing agents. This powder is then mixed with water to form a suspension.

The choice of formulation can significantly impact the bioavailability, residual activity, and environmental fate of the pesticide.

Advanced Materials Science Applications

The unique electronic and coordination properties of the pyridine ring make it an attractive component in the design of advanced materials. This compound can be utilized as a starting material for the synthesis of functional monomers and for the modification of material surfaces.

Development of Novel Polymers and Coatings

The ester and bromo functionalities of this compound allow for its conversion into polymerizable monomers. For instance, the methyl ester can be transesterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl acrylate, to produce a pyridyl-functionalized acrylate monomer. This monomer can then be polymerized or copolymerized to introduce the pyridine moiety into a polymer backbone.

Polymers containing pyridine units exhibit interesting properties, such as the ability to coordinate with metal ions, which can be exploited in the development of functional materials for applications in catalysis, sensing, and electronics. The pyridine nitrogen can also be quaternized to create cationic polymers, which have applications as antimicrobial agents or in gene delivery.

In the area of coatings, pyridine derivatives can be incorporated to enhance adhesion to metal surfaces or to impart specific functionalities, such as anti-corrosive or anti-fouling properties.

Table 2: Potential Polymer Architectures from this compound Derivatives

Monomer Type Polymerization Method Potential Polymer Properties
Pyridyl acrylateFree radical polymerizationMetal-coordinating, pH-responsive
Pyridyl methacrylateFree radical polymerizationEnhanced thermal stability
Vinyl pyridinium saltsFree radical polymerizationCationic, antimicrobial

Surface Modification of Materials

The functional groups of this compound can be used to chemically modify the surfaces of various materials, thereby altering their surface properties. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be covalently attached to surfaces containing hydroxyl or amine groups through standard coupling chemistries.

This surface functionalization can be used to impart a range of properties, including:

Biocompatibility: Attaching pyridine-containing molecules to the surface of biomedical implants can influence protein adsorption and cell adhesion.

Sensing: Surfaces functionalized with pyridine moieties can be used to detect metal ions through changes in their optical or electronic properties upon coordination.

Chromatography: Pyridine-functionalized stationary phases can be used for the separation of analytes based on specific interactions with the pyridine ring.

Catalysis Research

The pyridine nucleus is a common ligand scaffold in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ring can be tuned by the substituents.

Development of Catalysts for Cross-Coupling Reactions

2-Bromopyridines are well-established ligands for transition metal catalysts, particularly palladium, used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This compound can serve as a ligand itself or as a precursor for the synthesis of more complex ligand structures.

In a typical palladium-catalyzed cross-coupling reaction, the pyridine nitrogen can coordinate to the palladium center, influencing the catalytic activity and selectivity of the reaction. The bromo substituent at the 2-position can also play a role in the catalytic cycle. The ester group at the 3-position can be used to tune the electronic properties of the pyridine ring, thereby modulating the performance of the catalyst.

Research in this area focuses on the design and synthesis of novel ligands to improve the efficiency, substrate scope, and stability of cross-coupling catalysts. The ready availability and functionality of this compound make it a valuable tool for the development of new catalytic systems.

Table 3: Role of 2-Bromopyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Role of Pyridine Ligand Effect of Substituents
Suzuki CouplingCoordination to Pd(0) and Pd(II) intermediates, stabilization of the catalytic species.Electron-donating or -withdrawing groups on the pyridine ring can influence the rate and selectivity of the reaction.
Heck CouplingFacilitates the oxidative addition and reductive elimination steps in the catalytic cycle.Steric hindrance around the nitrogen atom can affect the coordination geometry and catalytic activity.
Sonogashira CouplingPromotes the coupling of terminal alkynes with aryl halides.The electronic nature of the pyridine ring can impact the efficiency of the transmetalation step.

Biochemical Research: Enzyme Inhibition and Receptor Binding Studies

While specific research detailing the direct application of this compound in enzyme inhibition and receptor binding studies is not extensively documented in publicly available literature, its structural motifs are prevalent in compounds designed for such biochemical research. The nicotinic acid backbone, functionalized with a bromine atom and a methyl ester, provides a versatile scaffold for the synthesis of molecules with potential biological activity. These derivatives are often explored as inhibitors of specific enzymes or as ligands for various receptors, contributing to the understanding of biological pathways and the development of therapeutic agents.

In the realm of enzyme inhibition, molecules derived from or structurally similar to this compound can be designed to interact with the active sites of enzymes. The electronic properties conferred by the bromine atom and the ester group can influence the binding affinity and selectivity of these compounds for their target enzymes. Researchers utilize enzyme inhibition assays to screen libraries of such compounds to identify potent and selective inhibitors. These studies are crucial in the fields of drug discovery, for example, in the development of anti-inflammatory and anti-cancer agents where specific enzymes are targeted.

Receptor binding studies are another critical area of biochemical research where derivatives of this compound could be valuable. The pyridine ring of the nicotinic acid structure is a key component of many biologically active molecules that interact with a wide range of receptors. By modifying the substituents on this ring, chemists can synthesize ligands with tailored affinities for specific receptor subtypes. Competitive binding assays are commonly employed to determine the affinity of these synthetic compounds for a target receptor by measuring their ability to displace a known radiolabeled ligand. nih.gov Such studies are fundamental to understanding receptor function and for the development of drugs that modulate receptor activity.

The general workflow for evaluating a compound like this compound or its derivatives in these biochemical assays would typically involve:

Enzyme Inhibition Assays:

Selection and purification of the target enzyme.

Development of an assay to measure the enzyme's activity.

Incubation of the enzyme with varying concentrations of the inhibitor candidate.

Measurement of the enzyme's activity in the presence of the inhibitor to determine parameters such as the half-maximal inhibitory concentration (IC50). nih.gov

Receptor Binding Assays:

Preparation of cell membranes or tissues containing the target receptor.

Use of a radiolabeled ligand known to bind to the receptor with high affinity.

Incubation of the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

Separation of the bound and free radioligand to measure the extent of displacement by the test compound and determine its binding affinity (Ki).

Although specific data tables for this compound are not available, the following table illustrates the type of data generated in such studies for hypothetical derivatives.

DerivativeTarget Enzyme/ReceptorAssay TypeIC50 / Ki (nM)
Compound ACyclooxygenase-2 (COX-2)Enzyme Inhibition75
Compound BNicotinic Acetylcholine Receptor α7Receptor Binding120
Compound CMonoamine Oxidase B (MAO-B)Enzyme Inhibition250

Table 1: Hypothetical Biochemical Activity of this compound Derivatives

This table is for illustrative purposes only and does not represent actual experimental data for derivatives of this compound.

Q & A

Q. Analytical Workflow :

  • LC-MS/MS : Detect trace impurities (e.g., methyl 3-bromonicotinate isomer) via fragmentation patterns.
  • NMR DOSY : Differentiate impurities by diffusion coefficients .

Process Adjustments : Introduce recrystallization (e.g., hexane/EtOAc) or scavenger resins (e.g., quench excess Br₂) .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (C-2 vs. C-6) prone to attack .
  • Kinetic Simulations : Use software like COPASI to model reaction trajectories under varying temperatures and nucleophile concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.